

# Physical and chemical properties of 5-Bromo-2-ethylbenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-2-ethylbenzoic acid

Cat. No.: B1387613

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## An In-Depth Technical Guide to 5-Bromo-2-ethylbenzoic Acid

This guide provides a comprehensive technical overview of **5-Bromo-2-ethylbenzoic acid**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

## Compound Identification and Significance

**5-Bromo-2-ethylbenzoic acid** (CAS No. 439937-55-0) is a disubstituted benzoic acid derivative.<sup>[1][2][3][4]</sup> Its structure, featuring a carboxylic acid group, an ethyl group, and a bromine atom on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of the bromo and carboxyl functional groups allows for sequential and site-selective reactions, making it a valuable precursor for creating more complex molecular architectures. Its structural similarity to intermediates used in the synthesis of prominent pharmaceutical agents underscores its importance in medicinal chemistry and drug discovery programs.<sup>[5][6]</sup>

## Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development, dictating parameters for reaction conditions, purification, and formulation. The key properties of **5-Bromo-2-ethylbenzoic acid** are summarized below.

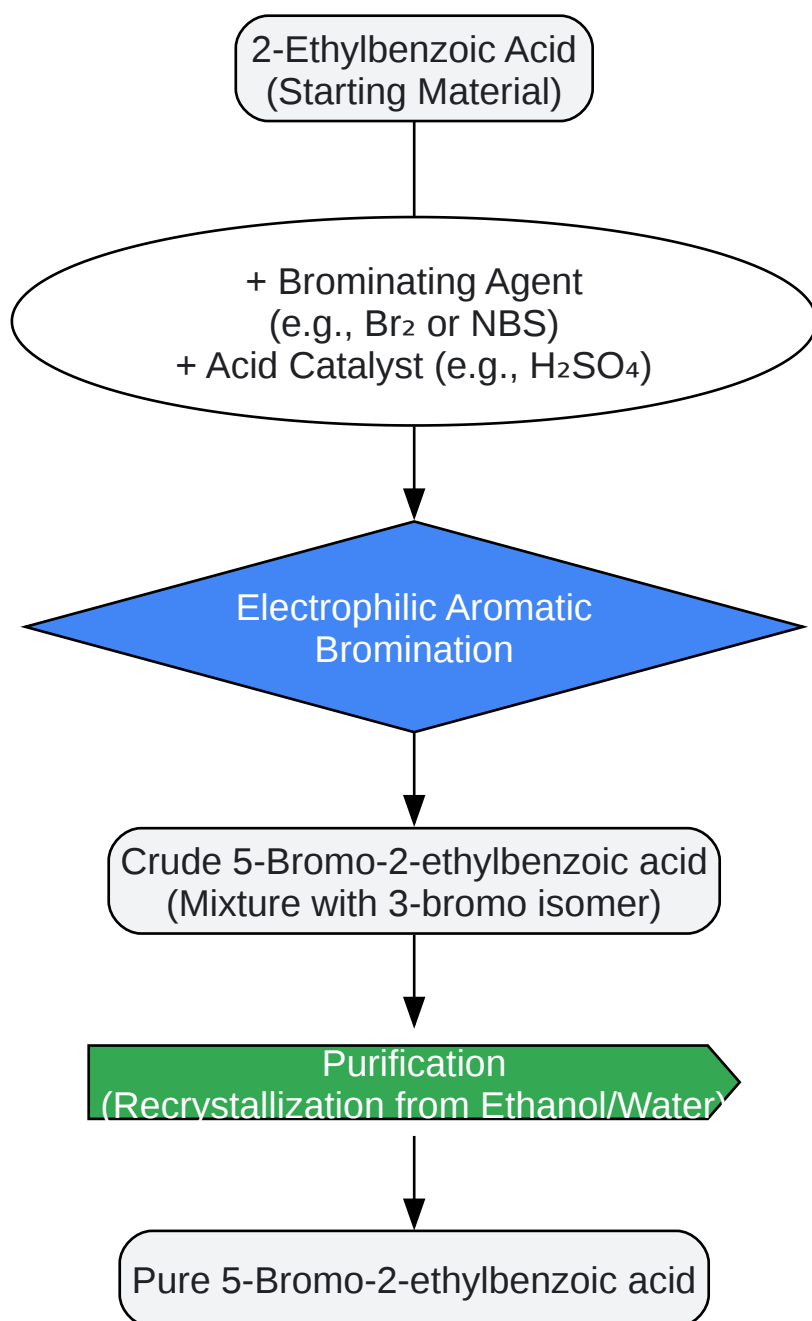
Property	Value	Source(s)
CAS Number	439937-55-0	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[1][2][3]
Molecular Weight	229.07 g/mol	[1][2][3][7]
IUPAC Name	5-bromo-2-ethylbenzoic acid	[1][4]
Appearance	White to off-white solid	[3]
Melting Point	88-90 °C	[3]
Boiling Point	318.3 ± 30.0 °C (Predicted)	[3]
pKa	3.40 ± 0.10 (Predicted)	[3]
SMILES	<chem>CCC1=C(C=C(Br)C=C1)C(O)=O</chem>	[1]
InChIKey	RJJFAACSONNSDX-UHFFFAOYSA-N	[1][7]

## Synthesis and Purification

The synthesis of **5-Bromo-2-ethylbenzoic acid** is typically achieved through the electrophilic aromatic substitution of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director; however, the steric hindrance at the ortho position (C6) favors substitution at the para position (C5).

## Illustrative Synthesis Workflow

The following diagram outlines the general synthetic pathway.



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Caption: General workflow for the synthesis of **5-Bromo-2-ethylbenzoic acid**.

## Experimental Protocol: Bromination of 2-Ethylbenzoic Acid

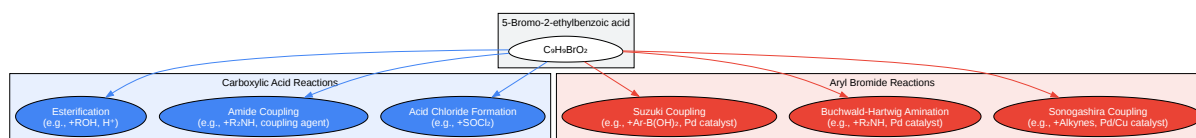
This protocol is an illustrative example based on established methods for the bromination of analogous 2-alkylbenzoic acids.<sup>[6][8]</sup>

- **Reaction Setup:** In a reaction vessel equipped with a mechanical stirrer and under controlled temperature (0-5 °C), charge 2-ethylbenzoic acid (1.0 equivalent).
- **Acid Catalyst:** Slowly add concentrated sulfuric acid while maintaining the low temperature. The sulfuric acid acts as both a solvent and a catalyst, activating the brominating agent.
- **Bromination:** Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.5 equivalents), dropwise to the stirred mixture. The rate of addition should be controlled to manage the exothermic reaction.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for several hours (typically 5-20 hours). The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture into ice-cold water. This will precipitate the crude product.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
- **Purification:** The primary impurity is the 3-bromo positional isomer.<sup>[6]</sup> High purity **5-Bromo-2-ethylbenzoic acid** can be obtained by recrystallization from a suitable solvent system, such as ethanol/water. The desired 5-bromo isomer is often less soluble and will crystallize preferentially upon cooling.

## Chemical Reactivity and Applications

The utility of **5-Bromo-2-ethylbenzoic acid** stems from its two primary reactive sites: the carboxylic acid group and the aryl bromide. This dual functionality allows it to serve as a scaffold for building diverse molecular structures.

## Key Reactions and Potential Derivatives



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Caption: Reactivity map showing transformations at the acid and bromide sites.

## Application in Drug Development

Substituted benzoic acids are prevalent motifs in pharmaceuticals. The close structural analog, 5-bromo-2-methylbenzoic acid, is a documented key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[5][6] In this synthesis, the carboxylic acid is transformed, and the aryl bromide serves as a handle for introducing a significant portion of the final drug molecule via a coupling reaction.

By analogy, **5-Bromo-2-ethylbenzoic acid** serves as a valuable starting material for generating libraries of novel compounds for high-throughput screening. Researchers can leverage its reactive handles to explore structure-activity relationships (SAR) in the development of new therapeutic agents, including anti-inflammatory and anti-cancer drugs.[9]

## Safety and Handling

As a laboratory chemical, **5-Bromo-2-ethylbenzoic acid** must be handled with appropriate precautions. The following information is based on GHS classifications and data from analogous compounds.[4][10][11]

- Hazard Identification:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]
  - Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[11]
- Handling and Storage:
  - Avoid contact with skin, eyes, and clothing.[12]
  - Avoid formation of dust and aerosols.
  - Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[12][13]
- First Aid Measures:
  - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
  - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [11]
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

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- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-2-ethylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387613#physical-and-chemical-properties-of-5-bromo-2-ethylbenzoic-acid]

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